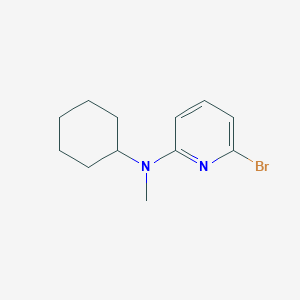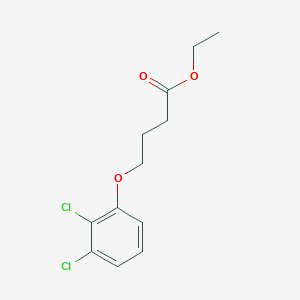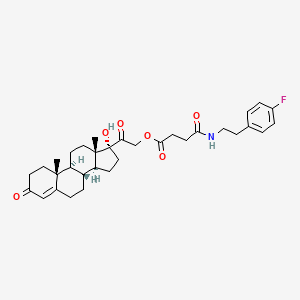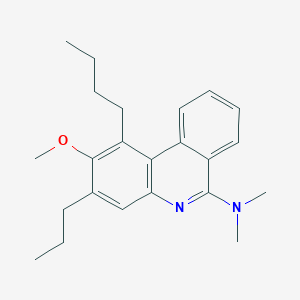
1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This compound, with its complex structure, finds relevance in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine typically involves multi-step organic reactions. The process may start with the preparation of the phenanthridine core, followed by the introduction of the butyl, methoxy, dimethyl, and propyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, methanol, and dimethylamine, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substitution Reagents: Alkyl halides, methanol, dimethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthridinone derivatives, while substitution reactions can introduce various functional groups to the phenanthridine core.
Applications De Recherche Scientifique
1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine involves its interaction with specific molecular targets. The nitrogen atom in the amine group can act as a nucleophile, participating in various biochemical pathways. The compound may also interact with cellular receptors, enzymes, or DNA, influencing biological processes and exhibiting pharmacological effects.
Comparaison Avec Des Composés Similaires
Phenanthridine: The core structure of 1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine.
N,N-Dimethylphenanthridin-6-amine: A simpler analog with fewer substituents.
2-Methoxyphenanthridine: Lacks the butyl and propyl groups but shares the methoxy substitution.
Uniqueness: this compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
921631-32-5 |
|---|---|
Formule moléculaire |
C23H30N2O |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
1-butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine |
InChI |
InChI=1S/C23H30N2O/c1-6-8-12-19-21-17-13-9-10-14-18(17)23(25(3)4)24-20(21)15-16(11-7-2)22(19)26-5/h9-10,13-15H,6-8,11-12H2,1-5H3 |
Clé InChI |
USZKVZNHQIBHJS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C(=CC2=C1C3=CC=CC=C3C(=N2)N(C)C)CCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene](/img/structure/B12636559.png)
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
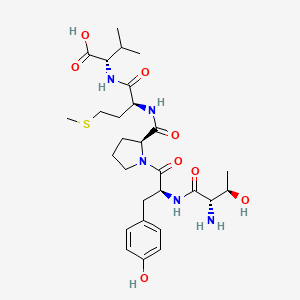
![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12636571.png)



![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)
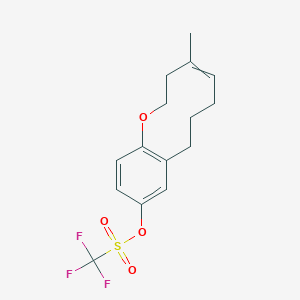
![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)
